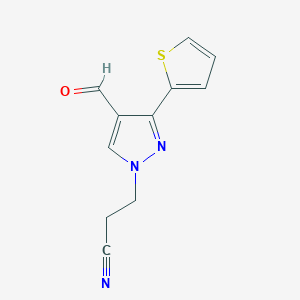

3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

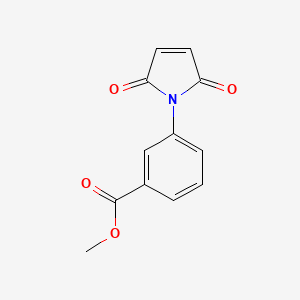

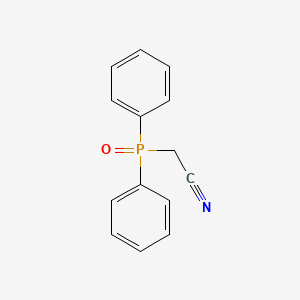

3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the following properties:

- IUPAC Name : 3-[4-formyl-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile.

- Molecular Formula : C₁₁H₉N₃OS.

- Molecular Weight : 231.28 g/mol.

- Physical Form : Solid.

- Storage Temperature : Room temperature (RT).

Molecular Structure Analysis

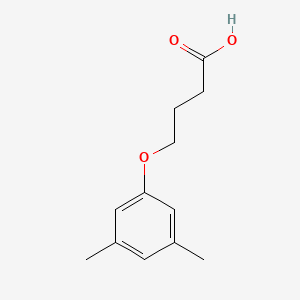

The molecular structure of 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile consists of a pyrazole ring fused with a thiophene ring. The formyl group (CHO) is attached to the pyrazole ring, and the nitrile group (CN) is at the end of the propyl chain.

Chemical Reactions Analysis

The reactivity of this compound likely involves the formyl group, which can participate in various reactions such as nucleophilic addition, condensation, and oxidation. However, specific reactions would depend on the reaction conditions and other functional groups present.

Physical And Chemical Properties Analysis

- Melting Point : Not specified.

- Boiling Point : Not specified.

- Density : Not specified.

- Toxicity : No toxicity data available.

- InChI Code : 1S/C₁₁H₉N₃OS/c12-4-2-5-14-7-9(8-15)11(13-14)10-3-1-6-16-10/h1,3,6-8H,2,5H₂ (InChI key: KSXNJXHRROPMSA-UHFFFAOYSA-N).

Scientific Research Applications

Antimicrobial Studies

- Scientific Field : Medicinal Chemistry

- Application Summary : The compound is used in the synthesis of azomethine and N-arylamine derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid, which have shown significant antimicrobial activities .

- Methods of Application : The compound is synthesized and then tested for its antimicrobial activities. The active compounds are tested against methicillin-resistant Staphylococcus aureus in minimum inhibitory concentration tests .

- Results : Several compounds have shown growth inhibition up to 24 mm in size against Staphylococcus aureus. The minimum inhibitory concentration was found to be as low as 16 μg/mL .

Synthesis of 1,2,4-Triazole-Containing Scaffolds

- Scientific Field : Molecular Diversity

- Application Summary : The compound is used in the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .

- Methods of Application : The compound is used in the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

- Results : The 1,2,4-triazole-containing scaffolds have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Safety And Hazards

Refer to the Material Safety Data Sheet (MSDS) for safety information related to handling, storage, and disposal.

Future Directions

Research on this compound could explore its:

- Biological activity (if any).

- Synthetic applications.

- Structural modifications for improved properties.

Please note that availability and pricing information are currently not provided12. For a more detailed analysis, further investigation into relevant scientific literature is recommended.

properties

IUPAC Name |

3-(4-formyl-3-thiophen-2-ylpyrazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c12-4-2-5-14-7-9(8-15)11(13-14)10-3-1-6-16-10/h1,3,6-8H,2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXNJXHRROPMSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2C=O)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365814 |

Source

|

| Record name | 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile | |

CAS RN |

372107-06-7 |

Source

|

| Record name | 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)

![5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine](/img/structure/B1332740.png)